![molecular formula C16H19NOS B14588346 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline CAS No. 61166-69-6](/img/structure/B14588346.png)
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxy group substituted with a methyl and a propylsulfanyl group, attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This process typically starts with the preparation of 4-methyl-3-(propylsulfanyl)phenol, which is then reacted with aniline under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy and aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Lewis acids like aluminum chloride or iron(III) chloride can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the formation of an amine.
科学的研究の応用
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The propylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile
- 4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenol
Uniqueness
4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline is unique due to the presence of both a phenoxy and aniline group, which allows for a wide range of chemical reactions and applications. The propylsulfanyl group further enhances its chemical diversity and potential for use in various fields.
特性
CAS番号 |
61166-69-6 |
|---|---|
分子式 |
C16H19NOS |
分子量 |
273.4 g/mol |
IUPAC名 |
4-(4-methyl-3-propylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C16H19NOS/c1-3-10-19-16-11-15(7-4-12(16)2)18-14-8-5-13(17)6-9-14/h4-9,11H,3,10,17H2,1-2H3 |
InChIキー |
MLSCLEDUAIDJRA-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
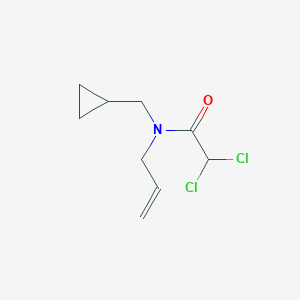
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
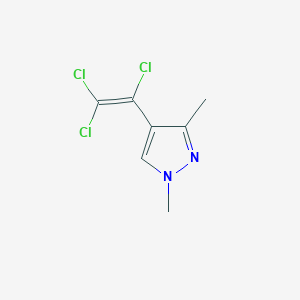
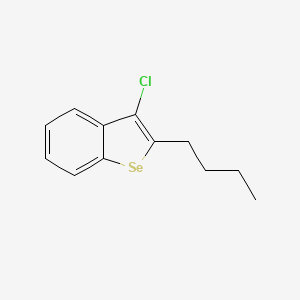

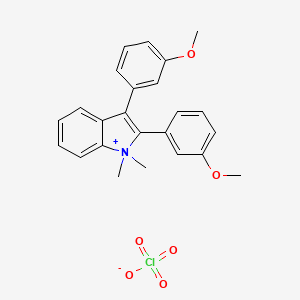
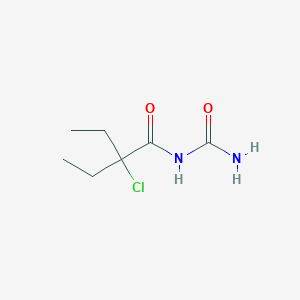
![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
